molecular formula C12H21NO2 B8188970 (3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester

(3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester

Cat. No.: B8188970
M. Wt: 211.30 g/mol
InChI Key: FBORMICNLUQMST-UHFFFAOYSA-N
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Description

(3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclohexene ring substituted with a methyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, ensuring stability during reactions while allowing selective deprotection under acidic conditions . The methyl-substituted cyclohexene moiety introduces steric and electronic effects, influencing the compound’s reactivity and physical properties.

Properties

IUPAC Name

tert-butyl N-(3-methylcyclohex-3-en-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h6,10H,5,7-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBORMICNLUQMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester, identified by its CAS number 1629263-61-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological applications of this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C12_{12}H21_{21}NO2_2, with a molecular weight of approximately 211.3034 g/mol. The structure includes a tert-butyl ester group attached to a carbamic acid derivative, which influences its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH can enhance the signaling of these endocannabinoids, leading to various therapeutic effects, including analgesia and anti-inflammatory responses .

Pharmacological Effects

  • Analgesic Properties : Studies suggest that FAAH inhibitors can produce significant antinociceptive effects in animal models. For instance, compounds with similar structures have demonstrated effective pain relief without central nervous system penetration, making them suitable candidates for peripheral pain management .
  • Anti-inflammatory Activity : The enhancement of anandamide signaling may also contribute to anti-inflammatory effects. Research on related compounds has shown their potential in reducing inflammation in models of chronic pain and other inflammatory conditions .
  • Cardiovascular Benefits : Some derivatives have been explored for their ability to inhibit factor Xa, a crucial component in the coagulation cascade. This inhibition could provide therapeutic benefits in managing thrombotic disorders .

Study 1: FAAH Inhibition

A study conducted on structurally similar compounds demonstrated that certain derivatives could inhibit FAAH with an effective dose (ED50_{50}) as low as 0.2 mg/kg when administered intraperitoneally. This highlights the potential potency of this compound as a peripheral FAAH inhibitor .

CompoundED50_{50} (mg/kg)Mechanism
Similar Compound A0.2FAAH Inhibition
Similar Compound B40Central Nervous System Inhibition

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, compounds related to this compound were shown to reduce inflammatory markers in animal models subjected to inflammatory stimuli. The results indicated a significant decrease in cytokine levels, suggesting a robust anti-inflammatory action .

Scientific Research Applications

Medicinal Chemistry

(3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester has shown potential as a lead compound in drug development. Its structural features allow for modifications that can enhance pharmacological properties:

  • Antiviral Activity : Similar compounds have been investigated for their efficacy against viral infections, particularly influenza . The presence of the carbamate functional group may contribute to biological activity.

Neuropharmacology

Research indicates that compounds similar to this compound have been utilized in studies examining their effects on the central nervous system. For instance, derivatives have been tested for their neuroprotective properties, with implications for treating conditions such as multiple sclerosis and other neurodegenerative diseases .

Chemical Biology

The compound's unique structure makes it a valuable tool in chemical biology for probing biological mechanisms. Its ability to form stable interactions with biological macromolecules allows researchers to explore enzyme inhibition and receptor binding dynamics .

Case Studies and Research Findings

Study TitleFocusFindings
Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamatesSynthetic ChemistryDemonstrated efficient synthesis routes for carbamate derivatives with potential biological activity .
Pharmacologic action of oseltamivir on the nervous systemPharmacologyExplored similar structures in antiviral contexts, providing insights into structure-activity relationships relevant to this compound .
Affinity-based tools for detecting cysteine sulfenic acidsChemical BiologyUtilized carbamates in developing fluorescent probes, showcasing their utility in biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Carbamic acid tert-butyl esters differ primarily in their substituents and cyclic systems. Key comparisons include:

tert-Butyl (3-oxocyclobutyl)carbamate (CAS: 154748-49-9) Structure: A cyclobutanone ring with a Boc-protected amine. Key Properties: Molecular weight = 185.22 g/mol; the 3-oxo group enhances electrophilicity, making it reactive toward nucleophiles like Grignard reagents .

(3-Hydroxy-cyclohexyl)-carbamic Acid tert-Butyl Ester (CAS: 610302-03-9)

  • Structure : A saturated cyclohexyl ring with a hydroxyl group.
  • Key Properties : Molecular weight = 215.29 g/mol; the hydroxyl group improves solubility in polar solvents and enables hydrogen bonding .
  • Contrast : The absence of a hydroxyl group in the target compound reduces polarity, favoring hydrophobic environments.

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (CAS: 352277-93-1)

  • Structure : Aromatic phenyl ring with electron-withdrawing substituents (Cl, CF₃).
  • Key Properties : Molecular weight = 295.69 g/mol; the halogen and trifluoromethyl groups enhance stability and influence π-π stacking in medicinal chemistry intermediates .
  • Contrast : The target compound’s aliphatic cyclohexene ring lacks aromaticity, reducing resonance stabilization but enabling conformational flexibility.

trans-(3-Amino-cyclopentylmethyl)-carbamic Acid tert-Butyl Ester (CAS: 1403767-14-5) Structure: Cyclopentane ring with an amino-methyl substituent. Key Properties: Molecular weight = 214.30 g/mol; the free amino group introduces basicity, requiring orthogonal protection strategies . Contrast: The target compound’s Boc group fully protects the amine, preventing unwanted side reactions.

Table 1: Comparative Properties of Carbamic Acid tert-Butyl Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Reactivity/Applications
(3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester* C₁₂H₁₉NO₂ ~209.28 Cyclohexene, methyl Intermediate in alkaloid synthesis
tert-Butyl (3-oxocyclobutyl)carbamate C₉H₁₅NO₃ 185.22 Cyclobutanone, 3-oxo Electrophilic reactions
(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester C₁₁H₂₁NO₃ 215.29 Cyclohexyl, hydroxyl Solubility in polar solvents
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate C₁₂H₁₃ClF₃NO₂ 295.69 Phenyl, Cl, CF₃ Medicinal chemistry intermediates
trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester C₁₁H₂₂N₂O₂ 214.30 Cyclopentyl, amino-methyl Requires orthogonal protection

*Inferred molecular formula and weight based on structural similarity.

Research Findings and Trends

Stability : Boc-protected carbamates with aliphatic rings (e.g., cyclohexene) exhibit greater thermal stability than aromatic derivatives due to reduced resonance strain .

Biological Activity: Carbamates with basic substituents (e.g., amino groups) show enhanced interactions with biological targets, as seen in physostigmine analogs . However, the target compound’s lack of free amino or hydroxyl groups likely limits direct bioactivity.

Synthetic Utility : The tert-butyl group’s steric bulk in the target compound may slow reaction kinetics compared to smaller carbamates, as observed in coupling reactions .

Preparation Methods

Method A: Boc Protection Using Boc Anhydride

Reagents :

  • 3-Methylcyclohex-3-enylamine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • N-Methylmorpholine (base)

  • Dichloromethane (solvent)

Procedure :

  • Dissolve 3-methylcyclohex-3-enylamine (29.5 mmol) and N-methylmorpholine (29.5 mmol) in anhydrous dichloromethane (70 mL).

  • Add Boc anhydride (29.5 mmol) dropwise under cooling.

  • Stir the mixture at room temperature for 20 hours.

  • Concentrate under reduced pressure, dilute with ethyl acetate, and wash with 1 M HCl.

  • Extract the organic phase, dry over MgSO₄, and purify via column chromatography (petroleum ether/ethyl acetate, 10:1).

Yield : 49%.

Method B: Boc Protection Using tert-Butyl Chloroformate

Reagents :

  • 3-Methylcyclohex-3-enylamine

  • tert-Butyl chloroformate (Boc-Cl)

  • Triethylamine (base)

  • Tetrahydrofuran (THF)

Procedure :

  • Dissolve the amine (1 eq.) in THF and cool to 0°C.

  • Add triethylamine (1.1 eq.) followed by Boc-Cl (1 eq.).

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with dichloromethane, and wash with brine.

  • Purify by recrystallization or silica gel chromatography.

Yield : 70–85% (estimated from analogous reactions).

Reaction Optimization and Variations

Solvent Systems

  • Polar aprotic solvents (e.g., THF, DCM) are preferred for Boc protection.

  • MTBE (tert-butyl methyl ether) is used in large-scale reactions for improved phase separation.

Base Selection

  • N-Methylmorpholine minimizes side reactions in dichloromethane.

  • Aqueous NaOH with phase transfer catalysts (e.g., benzyltributylammonium chloride) enhances reactivity in biphasic systems.

Stereochemical Considerations

  • Chiral variants require resolution of enantiomers via diastereomeric salt formation (e.g., using (R)-(+)-methylbenzylamine).

  • Optical purity is confirmed by polarimetry (e.g., specific rotation [α]D²⁰ > +40°).

Industrial-Scale Production

Key Modifications :

  • Continuous flow processes improve yield and consistency.

  • Automated systems control temperature, pressure, and reagent stoichiometry.

  • Crystallization protocols replace chromatography for cost efficiency.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (CDCl₃): δ 5.6–5.7 (m, 2H, olefinic), 4.9 (br s, 1H, NH), 1.4 (s, 9H, tert-butyl).

  • IR : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

Comparative Analysis of Methods

Parameter Method A Method B
Reagent Cost HighModerate
Yield 49%70–85%
Purification ChromatographyCrystallization
Scalability ModerateHigh

Challenges and Solutions

  • Amine Sensitivity : 3-Methylcyclohex-3-enylamine is prone to oxidation. Use of inert atmospheres (N₂/Ar) is critical.

  • Byproduct Formation : Excess Boc-Cl leads to urea derivatives. Stoichiometric control and slow addition mitigate this .

Q & A

Q. What are the recommended synthetic routes for (3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester?

The compound can be synthesized via asymmetric Mannich reactions to establish stereochemistry, leveraging tert-butyl carbamate-protected intermediates . Alternatively, acid-catalyzed esterification using tert-butyl acetoacetate and catalytic acid (e.g., H₂SO₄) provides a general method for tert-butyl ester formation, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (N₂/Ar) at room temperature , protected from moisture and light . Decomposition risks arise from prolonged exposure to strong acids/bases or oxidizing agents. For lab handling, use PPE (gloves, goggles) and conduct reactions in well-ventilated fume hoods to mitigate inhalation risks . Stability assessments via TGA/DSC (5–10°C/min heating rate) are recommended to identify degradation thresholds .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.37 ppm, singlet, 9H) and carbamate carbonyl (δ ~155 ppm in 13C NMR). Solvent choice (e.g., DMSO-d6) enhances resolution for olefinic protons (δ 5.2–5.8 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexenyl ring influence the compound’s reactivity in catalytic asymmetric reactions?

The 3-methyl substituent on the cyclohexenyl ring introduces steric hindrance, affecting diastereoselectivity in reactions like hydrogenation or epoxidation. For example, bulky tert-butyl carbamate groups can direct face-selective additions via π-π interactions, as demonstrated in asymmetric Mannich reactions (>90% ee achieved with chiral catalysts) . Computational modeling (DFT) of transition states is recommended to predict stereochemical outcomes .

Q. What mechanistic considerations apply to the acid-catalyzed deprotection of the tert-butyl carbamate group?

Deprotection typically involves trifluoroacetic acid (TFA) or HCl in dioxane , proceeding via carbocation intermediate formation (tert-butyl group) followed by nucleophilic attack by water. Kinetic studies (e.g., monitoring by 1H NMR) reveal rate dependence on acid concentration and temperature. Side reactions (e.g., β-hydride elimination) can occur if the carbocation is stabilized by adjacent electron-donating groups .

Q. How can researchers resolve contradictions in reported thermal stability data across studies?

Contradictions often arise from differing experimental conditions (e.g., heating rates, sample purity). To reconcile

  • Perform thermogravimetric analysis (TGA) under standardized conditions (N₂ atmosphere, 10°C/min).
  • Compare decomposition onset temperatures with structurally analogous compounds (e.g., tert-butyl piperidinecarboxylates, which show stability up to 150°C) .
  • Validate purity via HPLC (C18 column, acetonitrile/water gradient) before testing .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements to confirm enantiopurity post-synthesis .
  • Reaction Optimization : Design DoE (Design of Experiments) matrices to assess variables like catalyst loading, solvent polarity, and reaction time .
  • Data Contradiction Resolution : Cross-reference with databases (NIST Chemistry WebBook) for validated spectral data .

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